molecular formula C10H17N B12857961 2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole

2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole

Cat. No.: B12857961
M. Wt: 151.25 g/mol
InChI Key: BDKZNXQRDOMGCP-UHFFFAOYSA-N
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Description

2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C10H17N It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. For this specific compound, the reaction between 2,5-hexanedione and isopropylamine under acidic conditions can yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of pyrrole derivatives often involves catalytic processes to ensure high yield and purity. The use of metal catalysts, such as iron or copper, can facilitate the cyclization of appropriate precursors to form the pyrrole ring. Additionally, solvent-free or green chemistry approaches are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the pyrrole ring into pyrrolidine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce halogen or sulfonyl groups onto the pyrrole ring .

Scientific Research Applications

2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole involves its interaction with various molecular targets. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the functional groups attached to the pyrrole ring and the overall molecular structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both ethyl and isopropyl groups can enhance its lipophilicity and ability to interact with hydrophobic environments, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

2-ethyl-5-methyl-1-propan-2-ylpyrrole

InChI

InChI=1S/C10H17N/c1-5-10-7-6-9(4)11(10)8(2)3/h6-8H,5H2,1-4H3

InChI Key

BDKZNXQRDOMGCP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(N1C(C)C)C

Origin of Product

United States

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